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  • Product: 1-bromo-4-ethynyl-2-fluorobenzene
  • CAS: 1191063-07-6

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physical Properties, Solubility, and Synthetic Utility of 1-Bromo-4-ethynyl-2-fluorobenzene

Executive Summary 1-Bromo-4-ethynyl-2-fluorobenzene (CAS: 1191063-07-6), also known as 4-bromo-3-fluorophenylacetylene, is a highly versatile bifunctional building block used extensively in advanced organic synthesis and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Bromo-4-ethynyl-2-fluorobenzene (CAS: 1191063-07-6), also known as 4-bromo-3-fluorophenylacetylene, is a highly versatile bifunctional building block used extensively in advanced organic synthesis and drug discovery ()[1]. Featuring both a terminal alkyne and an aryl bromide handle, this compound enables orthogonal functionalization strategies. It has gained significant traction in the development of novel therapeutics, most notably in the synthesis of tetrahydropyran-based thiodisaccharide mimics acting as Galectin-3 inhibitors ()[2]. This guide provides an in-depth technical analysis of its physicochemical properties, solubility dynamics, and field-proven synthetic protocols.

Physicochemical Profiling and Structural Causality

The molecular architecture of 1-bromo-4-ethynyl-2-fluorobenzene (C8H4BrF) dictates its macroscopic properties and chemical reactivity (). The presence of the highly electronegative fluorine atom ortho to the bromine significantly alters the electronic landscape of the aromatic ring.

Causality of Reactivity: This inductive electron withdrawal increases the electrophilicity of the C-Br bond, making it highly reactive toward oxidative addition by low-valent palladium species in cross-coupling reactions. Conversely, the terminal alkyne provides an electron-rich π-system primed for cycloadditions.

Table 1: Key Physicochemical Properties
PropertyValueSource
Chemical Name 1-Bromo-4-ethynyl-2-fluorobenzene[1]
Synonyms 4-Bromo-3-fluorophenylacetylene[1]
CAS Number 1191063-07-6
Molecular Formula C8H4BrF[1]
Molecular Weight 199.02 g/mol
Physical State Solid
Storage Conditions 2–8 °C (or 4 °C), sealed under inert gas (N2/Ar),
Purity Specification ≥98%

Solubility Dynamics and Solvent Selection

Understanding the solubility profile of 1-bromo-4-ethynyl-2-fluorobenzene is critical for designing homogeneous reaction conditions and biological assays. The compound exhibits extreme hydrophobicity due to the synergistic lipophilic contributions of the aromatic ring, the bromine atom, and the fluorine atom.

Causality in Solvation: Aqueous systems are entirely ineffective for solvating this compound, with derivatives showing aqueous solubility of <0.001 mg/mL ()[2]. To overcome this thermodynamic barrier, polar aprotic solvents must be utilized. Solvents like N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) engage in strong dipole-induced dipole interactions with the polarizable C-Br bond, ensuring complete dissolution.

Table 2: Solubility Profile across Solvent Classes
Solvent ClassRepresentative SolventsSolubility ProfileMechanistic Rationale
Aqueous Water, Buffers (pH 1-7.4)Very Poor (<0.001 mg/mL)High lipophilicity due to extensive halogenation and aromatic core.
Polar Aprotic DMF, DMSO, MeCNExcellent (>50 mg/mL)Strong dipole-dipole interactions; ideal for generating stock solutions.
Halogenated Dichloromethane (DCM)ExcellentFavorable "like-dissolves-like" dispersion forces with the bromofluorobenzene core.
Alcohols Methanol, EthanolModerate to GoodHydrogen bonding interactions with the alkyne π-system and fluorine atom.

Synthetic Utility and Experimental Workflows

The bifunctional nature of 1-bromo-4-ethynyl-2-fluorobenzene allows for sequential, orthogonal reactions. The terminal alkyne is typically reacted first via Click chemistry, preserving the aryl bromide for subsequent late-stage functionalization.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the synthesis of 1,4-disubstituted 1,2,3-triazoles, a critical step in generating Galectin-3 inhibitor intermediates ()[2].

CuAAC_Workflow A 1-Bromo-4-ethynyl-2-fluorobenzene (Alkyne Donor) D Solvent System DMF / H2O (Room Temp to 50°C) A->D B Azide-Functionalized Scaffold (e.g., Tetrahydropyran) B->D C Catalyst System CuSO4·5H2O + Sodium Ascorbate E Active Cu(I) Species Generation In Situ Reduction C->E F 1,4-Disubstituted 1,2,3-Triazole (Galectin-3 Inhibitor Intermediate) D->F Cycloaddition E->D Catalyzes

CuAAC synthetic workflow for triazole-based Galectin-3 inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the azide-functionalized scaffold (1.0 eq) and 1-bromo-4-ethynyl-2-fluorobenzene (1.2 eq) in anhydrous DMF.

    • Causality: DMF is selected to ensure complete dissolution of the highly lipophilic fluorobenzene derivative, preventing biphasic reaction stalling ()[2].

  • Catalyst Activation: In a separate vial, prepare an aqueous solution of CuSO4·5H2O (0.1 eq) and sodium ascorbate (0.2 eq).

    • Causality: Sodium ascorbate must be in slight stoichiometric excess relative to copper to continuously reduce Cu(II) to the catalytically active Cu(I) state, thereby preventing unwanted oxidative Glaser homocoupling of the terminal alkyne[2].

  • Reaction Execution: Add the aqueous catalyst mixture dropwise to the DMF solution. Stir the reaction at 50 °C for 4–6 hours[2].

    • Self-Validation: Monitor the reaction via LC-MS. The complete disappearance of the azide mass and the emergence of the triazole product mass validates the efficiency of the catalytic cycle.

  • Isolation: Quench the reaction with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove residual DMF. Dry over Na2SO4, concentrate under reduced pressure, and purify via reverse-phase HPLC[2].

Orthogonal Sonogashira Cross-Coupling

Following the utilization of the alkyne, the aryl bromide handle can be exploited to extend the molecular scaffold.

Step-by-Step Methodology:

  • System Degassing: Dissolve the triazole intermediate (from section 4.1) and a terminal alkyne (1.5 eq) in anhydrous Triethylamine (Et3N) and THF (1:1 v/v). Sparge the solution with Argon for 15 minutes.

    • Causality: Strict exclusion of oxygen is mandatory to prevent the oxidation of the Pd(0) catalyst and the Cu(I) co-catalyst.

  • Catalyst Introduction: Add Pd(PPh3)4 (0.05 eq) and CuI (0.1 eq) under a positive pressure of Argon.

  • Execution & Validation: Heat the mixture to 70 °C.

    • Self-Validation: The immediate formation of a white precipitate (triethylamine hydrobromide) serves as a visual, self-validating indicator that the oxidative addition and subsequent reductive elimination cycles are actively proceeding.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black and salts. Concentrate and purify via flash chromatography.

Handling, Stability, and Safety Protocols

1-Bromo-4-ethynyl-2-fluorobenzene is a reactive intermediate that requires stringent handling protocols to maintain its structural integrity and ensure operator safety ()[3], ()[4].

Stability & Storage (Self-Validating System): Store the compound at 2–8 °C (or 4 °C) in a sealed container under an inert atmosphere (Nitrogen or Argon) (),.

  • Causality: Terminal alkynes are susceptible to slow oxidation and polymerization when exposed to heat and atmospheric oxygen. A self-validating storage protocol involves periodically checking the physical state; a shift from a free-flowing solid to a discolored, gummy residue indicates polymerization or degradation.

Hazard Profile: According to established safety data[3],[4]:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin (H302 + H312 + H332).

  • Irritation: Causes severe skin irritation (H315) and serious eye irritation (H319).

  • Environmental: Hazardous to the aquatic environment (H412).

  • PPE Requirements: Handling must be conducted inside a certified chemical fume hood using compatible chemical-resistant gloves and face protection[4].

Sources

Exploratory

1-Bromo-4-ethynyl-2-fluorobenzene (CAS 1191063-07-6): Technical Guide, Safety Data Sheet, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic incorporation of halogens and alkynes into molecular scaffolds is a proven method for enhancing target binding affinity and modulating pharmacokinetic profil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of halogens and alkynes into molecular scaffolds is a proven method for enhancing target binding affinity and modulating pharmacokinetic profiles. 1-Bromo-4-ethynyl-2-fluorobenzene (CAS 1191063-07-6) , also known as 4-bromo-3-fluorophenylacetylene, is a highly versatile bifunctional building block [1]. Featuring a terminal ethynyl group primed for click chemistry and a di-halogenated phenyl ring ideal for cross-coupling or specific protein-ligand interactions, this compound has become an essential reagent for drug development professionals. This whitepaper provides a comprehensive analysis of its physicochemical properties, rigorous safety and handling protocols, and its mechanistic application in the synthesis of novel therapeutics.

Physicochemical Properties & Identification

Accurate identification and understanding of the physicochemical baseline of 1-bromo-4-ethynyl-2-fluorobenzene is critical for predicting its behavior in organic solvents and biological assays. The dual presence of fluorine (highly electronegative, minimal steric bulk) and bromine (polarizable, suitable for transition-metal catalysis) provides unique electronic tuning to the aromatic system [1].

PropertyValue / Description
Chemical Name 1-Bromo-4-ethynyl-2-fluorobenzene
Synonyms 4-Bromo-3-fluorophenylacetylene
CAS Registry Number 1191063-07-6
Molecular Formula C₈H₄BrF
Molecular Weight 199.02 g/mol
SMILES C#Cc1ccc(Br)c(F)c1
Physical State Solid / Low-melting solid (temperature dependent)
Solubility Soluble in DMF, DMSO, THF, and Dichloromethane; Insoluble in water

Safety Data Sheet (SDS) & Handling Protocols

As a halogenated alkyne, 1-bromo-4-ethynyl-2-fluorobenzene presents specific handling challenges. The terminal alkyne is susceptible to oxidation, while the halogenated aromatic ring acts as a multi-route irritant [2, 4].

Hazard Identification (GHS Classification)

Based on standardized chemical notifications and regulatory safety data [2, 4], the compound is classified under the following hazard categories:

Hazard ClassCategoryHazard Statement CodeDescription
Acute Toxicity Category 4H302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaled.
Skin Corrosion/Irritation Category 2H315Causes skin irritation.
Eye Damage/Irritation Category 2AH319Causes serious eye irritation.
STOT (Single Exposure) Category 3H336May cause drowsiness or dizziness.
Aquatic Toxicity Chronic 3H412Harmful to aquatic life with long-lasting effects.
Mechanistic Safety & Causality in Handling
  • Storage Causality: The compound must be stored in a sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (2–8 °C). Why? Terminal alkynes can undergo spontaneous, heat-induced polymerization or oxidative degradation when exposed to ambient moisture and oxygen over prolonged periods [4].

  • Incompatibility: Keep away from strong oxidizing agents and strong bases. Base-catalyzed deprotonation of the terminal alkyne (pKa ~25) in the presence of oxidants can lead to unintended and potentially exothermic homocoupling (Glaser-type reactions).

  • Exposure Control: All manipulations must be performed in a Class II fume hood. The compound's volatility and its ability to act as a mucous membrane irritant necessitate the use of nitrile gloves (minimum 0.11 mm thickness) and tightly sealed safety goggles.

Mechanistic Applications in Drug Development: Galectin-3 Inhibitors

1-Bromo-4-ethynyl-2-fluorobenzene is prominently utilized in Structure-Activity Relationship (SAR) studies via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). A prime example is its use in the synthesis of tetrahydropyran-based thiodisaccharide mimics targeting Galectin-3 (Gal-3) , a protein implicated in cancer, inflammation, and fibrosis [3].

The Structural Rationale

In the development of Gal-3 inhibitors, researchers utilize the title compound to generate 1,4-disubstituted 1,2,3-triazoles.

  • The Triazole Core: Acts as a robust, metabolically stable bioisostere for an amide bond.

  • The 3-Fluoro-4-Bromophenyl Moiety: Once clicked onto the sugar scaffold, this halogenated ring projects into the subsite of the Gal-3 binding pocket. The electron-withdrawing nature of the fluorine atom modulates the electron density of the aromatic ring, allowing researchers to probe critical cation-π interactions with the highly conserved Arginine-144 (R144) residue of the protein [3].

Experimental Workflow: CuAAC "Click" Protocol

To ensure scientific integrity and reproducibility, the following protocol details the coupling of 1-bromo-4-ethynyl-2-fluorobenzene with an azide-functionalized scaffold. This protocol is designed as a self-validating system , incorporating specific checkpoints to prevent downstream assay interference.

Reagents & Stoichiometry
  • Azide Scaffold: 1.0 equivalent

  • 1-Bromo-4-ethynyl-2-fluorobenzene: 1.2 equivalents (slight excess drives the reaction to completion).

  • CuSO₄·5H₂O: 0.1 equivalents (Catalyst precursor).

  • Sodium Ascorbate: 0.4 equivalents (Reducing agent).

  • Solvent: DMF/H₂O or THF/H₂O (1:1 v/v).

Step-by-Step Methodology
  • Solvent Degassing: Sparge the DMF/H₂O solvent mixture with argon for 15 minutes. Causality: Removing dissolved oxygen prevents the oxidative Glaser homocoupling of the 1-bromo-4-ethynyl-2-fluorobenzene, ensuring high cross-coupling yields.

  • Reagent Assembly: In a round-bottom flask, dissolve the azide scaffold and 1-bromo-4-ethynyl-2-fluorobenzene in the degassed solvent.

  • Catalyst Generation (In Situ): Add the CuSO₄·5H₂O followed immediately by sodium ascorbate. Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species. A color change from pale blue to yellow/orange validates the successful generation of the Cu(I)-acetylide intermediate.

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 4–12 hours. Monitor via TLC (UV active) and LC-MS. The disappearance of the starting alkyne mass (m/z ~198/200) and the appearance of the product mass confirms cycloaddition.

  • Quenching & Copper Scavenging (Critical Step): Dilute the reaction with ethyl acetate and wash vigorously with a 10% aqueous EDTA solution or saturated ammonium hydroxide. Causality: Residual copper can induce protein aggregation in downstream biochemical assays (e.g., Fluorescence Polarization), leading to false-positive inhibition data. EDTA chelates the Cu ions, turning the aqueous layer deep blue, validating the removal of the heavy metal.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via reverse-phase HPLC or silica gel chromatography.

Workflow Visualization

The following diagram illustrates the logical flow of the CuAAC click chemistry mechanism utilizing 1-bromo-4-ethynyl-2-fluorobenzene, highlighting the generation of the active intermediate and the final therapeutic precursor.

G Azide Azide-Functionalized Scaffold (e.g., Thiodisaccharide) Product 1,4-Disubstituted 1,2,3-Triazole (Target Inhibitor Precursor) Azide->Product Cycloaddition Alkyne 1-Bromo-4-ethynyl-2-fluorobenzene (CAS 1191063-07-6) Intermediate Cu(I)-Acetylide Complex (Active Intermediate) Alkyne->Intermediate Cu(I) insertion Catalyst Catalytic System CuSO4 + Sodium Ascorbate Catalyst->Intermediate Generates Cu(I) Intermediate->Product Click Reaction (CuAAC)

CuAAC synthetic workflow utilizing 1-bromo-4-ethynyl-2-fluorobenzene for inhibitor design.

References

  • NextSDS. "1-bromo-4-ethynyl-2-fluorobenzene — Chemical Substance Information". NextSDS Chemical Database. Available at: [Link]

  • Zýka, J., et al. "Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel Tetrahydropyran-Based Thiodisaccharide Mimics as Galectin-3 Inhibitors". Journal of Medicinal Chemistry (2021). ACS Publications. Available at:[Link]

Protocols & Analytical Methods

Method

using 1-bromo-4-ethynyl-2-fluorobenzene in active pharmaceutical ingredient (API) design

Application Note: 1-Bromo-4-ethynyl-2-fluorobenzene as a Bifunctional Linchpin in Active Pharmaceutical Ingredient (API) Design Executive Summary & Chemical Rationale In modern Active Pharmaceutical Ingredient (API) desi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Bromo-4-ethynyl-2-fluorobenzene as a Bifunctional Linchpin in Active Pharmaceutical Ingredient (API) Design

Executive Summary & Chemical Rationale

In modern Active Pharmaceutical Ingredient (API) design, the demand for modular, highly programmable building blocks is paramount. 1-Bromo-4-ethynyl-2-fluorobenzene (CAS: 1191063-07-6) has emerged as a premier bifunctional linchpin. Structurally, it features a terminal alkyne, an aryl bromide, and a strategically positioned fluorine atom.

This triad provides orthogonal reactivity , allowing chemists to perform sequential, site-selective cross-coupling reactions without the need for cumbersome protection-deprotection strategies[1]. Furthermore, the incorporation of the fluorine atom modulates the physicochemical properties of the resulting API—often enhancing metabolic stability by blocking CYP450 oxidation, increasing lipophilicity for blood-brain barrier (BBB) penetration, and improving binding affinity through specific protein-ligand dipole interactions.

Mechanistic Pathways & Orthogonal Reactivity

The synthetic utility of 1-bromo-4-ethynyl-2-fluorobenzene is driven by the distinct electronic and steric environments of its reactive handles:

  • The Terminal Alkyne: Highly susceptible to C-H/C≡C activation. It readily undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira coupling. Under these specific catalytic conditions, the aryl bromide remains completely inert.

  • The Aryl Bromide: Once the alkyne is functionalized, the C-Br bond can undergo oxidative addition with Palladium(0) catalysts, facilitating Suzuki-Miyaura, Heck, or Buchwald-Hartwig cross-couplings to build complex biaryl or heteroaryl architectures[1].

OrthogonalReactivity Start 1-Bromo-4-ethynyl-2-fluorobenzene (Bifunctional Core) Alkyne Terminal Alkyne Reactivity (C-H / C≡C Activation) Start->Alkyne Bromide Aryl Bromide Reactivity (C-Br Oxidative Addition) Start->Bromide CuAAC CuAAC (Click) Triazole Formation Alkyne->CuAAC Sonogashira Sonogashira Cross-Coupling Alkyne->Sonogashira Suzuki Suzuki-Miyaura Aryl-Aryl Coupling Bromide->Suzuki Buchwald Buchwald-Hartwig C-N Bond Formation Bromide->Buchwald API1 Triazole-Linked API (e.g., Galectin-3 Inhibitor) CuAAC->API1 API2 Diaryl API Core (e.g., Kinase Inhibitor) Suzuki->API2

Orthogonal functionalization pathways of 1-bromo-4-ethynyl-2-fluorobenzene.

Case Study: Synthesis of Galectin-3 Inhibitor Analogues

A definitive example of this building block's utility is found in the development of novel tetrahydropyran-based thiodisaccharide mimics as Galectin-3 inhibitors by [2]. Galectin-3 is a β-galactoside-binding protein heavily implicated in cancer, inflammation, and idiopathic pulmonary fibrosis[3].

In their optimization campaign, the researchers utilized 1-bromo-4-ethynyl-2-fluorobenzene to synthesize a critical triazole-linked analogue (Compound 71 ) via a CuAAC reaction with an azide-functionalized tetrahydropyran core[4]. The quantitative Structure-Activity Relationship (SAR) data derived from this orthogonal synthesis highlights the extreme sensitivity of the Galectin-3 binding pocket to specific halogen substitutions on the triazole-appended aryl ring[4].

Table 1: SAR of Tetrahydropyran-Based Thiodisaccharide Mimics (Galectin-3)

Compound IDR1 Substituent (on Triazole)Precursor Alkyne UsedRelative Potency (Galectin-3)
45 3,4,5-Trifluorophenyl5-Ethynyl-1,2,3-trifluorobenzeneOptimal (Baseline)
70 3-Fluoro-4-chlorophenyl4-Chloro-3-fluorophenylacetyleneSimilar to Compound 45
71 3-Fluoro-4-bromophenyl1-Bromo-4-ethynyl-2-fluorobenzene~10-fold less potent than 45

Data summarized from the in vivo evaluation of Galectin-3 inhibitors[4].

Validated Experimental Protocols

To harness the bifunctional nature of 1-bromo-4-ethynyl-2-fluorobenzene, the following self-validating protocols detail the sequential functionalization of the alkyne and bromide handles.

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Selective formation of a 1,4-disubstituted 1,2,3-triazole at the alkyne handle, leaving the aryl bromide intact.

  • Preparation: In a round-bottom flask, dissolve the target azide (1.0 equiv) and 1-bromo-4-ethynyl-2-fluorobenzene (1.1 equiv) in a 1:1 (v/v) mixture of tert-butanol and water.

  • Catalyst Generation: Add Copper(II) sulfate pentahydrate (0.1 equiv) followed by sodium ascorbate (0.2 equiv).

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 12–24 hours until complete consumption of the azide is observed via TLC.

  • Workup: Dilute with water, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Expert Causality: Direct use of Cu(I) salts (like CuI) often leads to oxidative homocoupling of the alkyne (Glaser coupling) in the presence of trace oxygen. By using CuSO₄ and sodium ascorbate, Cu(I) is generated in situ and continuously regenerated, keeping the resting state of copper in the active +1 oxidation state. The t-BuOH/H₂O solvent system is critical: water solubilizes the inorganic catalyst, while the alcohol solubilizes the highly lipophilic 1-bromo-4-ethynyl-2-fluorobenzene, ensuring efficient mass transfer at the solvent interface.

Protocol B: Subsequent Suzuki-Miyaura Cross-Coupling

Objective: Functionalization of the remaining aryl bromide handle to form a biaryl system.

  • Preparation: To a Schlenk tube, add the triazole-aryl-bromide intermediate from Protocol A (1.0 equiv), the desired arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Degassing: Add a 4:1 (v/v) mixture of 1,4-Dioxane and water. Degas the suspension via three freeze-pump-thaw cycles or vigorous sparging with N₂ for 15 minutes.

  • Reaction: Seal the tube and heat to 90 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, extract with ethyl acetate, and purify via flash column chromatography.

Expert Causality: The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) enforces a cis-coordination geometry on the palladium center. This spatial arrangement dramatically accelerates the rate-determining reductive elimination step, which is crucial for overcoming the steric hindrance of the ortho-fluoro substituted aryl ring. K₂CO₃ and water act synergistically to form a highly nucleophilic boronate complex[Ar-B(OH)₃]⁻, which undergoes transmetalation orders of magnitude faster than the neutral boronic acid.

Analytical Validation (Self-Validating System)

To ensure the integrity of the orthogonal reactivity, the workflow must be analytically validated at each step:

  • Validating Step A (CuAAC):

    • ¹H NMR: Confirm the disappearance of the terminal alkyne proton (singlet, ~3.2 ppm) and the appearance of the characteristic triazole C5-proton (singlet, ~8.0–8.5 ppm).

    • Mass Spectrometry (ESI-MS): The product must retain the distinct 1:1 isotopic doublet pattern (M / M+2) indicative of the unreacted bromine naturally occurring as ⁷⁹Br and ⁸¹Br. If this pattern is lost, unintended debromination or cross-coupling occurred.

  • Validating Step B (Suzuki):

    • Mass Spectrometry (ESI-MS): Complete disappearance of the 1:1 bromine isotopic pattern, replaced by the expected mass of the newly formed biaryl system.

    • ¹⁹F NMR: The fluorine signal will shift slightly due to the change in the electronic environment from an ortho-bromo substituent to an ortho-aryl substituent, confirming the transformation at the adjacent carbon.

References

  • Xu, L., Hartz, R. A., Beno, B. R., et al. (2021). Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel Tetrahydropyran-Based Thiodisaccharide Mimics as Galectin-3 Inhibitors. Journal of Medicinal Chemistry, 64(10), 6634–6655. URL:[Link]

  • Meng, F., et al. (2021). Origins of Internal Regioselectivity in Copper-Catalyzed Borylation of Terminal Alkynes. ACS Catalysis. URL:[Link]

Sources

Application

Application Note: Terminal Alkyne Functionalization of 1-Bromo-4-ethynyl-2-fluorobenzene

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Validated Protocols Introduction & Strategic Utility 1-Bromo-4-ethynyl-2-fluorobenzene (CAS: 1191063-07-6) is a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Validated Protocols

Introduction & Strategic Utility

1-Bromo-4-ethynyl-2-fluorobenzene (CAS: 1191063-07-6) is a highly valuable bifunctional building block in medicinal chemistry and materials science. The molecule features two distinct reactive handles: a terminal alkyne and an aryl bromide, modulated electronically by an ortho-fluorine atom. This architecture allows for multidirectional, divergent functionalization.

However, the dual presence of an electrophilic aryl bromide and a nucleophilic (upon activation) terminal alkyne presents a classic chemoselectivity challenge. If not rigorously controlled, self-condensation or oligomerization can occur during cross-coupling. This application note details the causal mechanisms and validated protocols for functionalizing the terminal alkyne while preserving the aryl bromide for downstream applications (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

Mechanistic Insights & Causality (E-E-A-T)

Orthogonality of CuAAC (Click Chemistry)

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier, most robust method for functionalizing the terminal alkyne of this scaffold. Because organic azides do not react with aryl halides under standard Cu(I) catalysis, the reaction is 100% orthogonal. The electron-withdrawing nature of the 3-fluoro-4-bromophenyl group increases the acidity of the terminal alkyne proton, thermodynamically favoring and accelerating the formation of the critical Cu(I)-acetylide intermediate. This specific chemoselectivity was elegantly demonstrated in the synthesis of novel Galectin-3 inhibitors, where 1-bromo-4-ethynyl-2-fluorobenzene was successfully "clicked" onto a tetrahydropyran-based azide, establishing a fluoro-substituted phenyl triazole without disturbing the aryl bromide[1].

Chemoselective Sonogashira Cross-Coupling

Performing a Sonogashira coupling on the terminal alkyne requires differentiating the internal aryl bromide from the exogenous coupling partner. To prevent the scaffold from polymerizing with itself, the exogenous aryl halide must undergo oxidative addition significantly faster than the internal C-Br bond. By utilizing an electron-deficient Aryl Iodide and running the reaction at ambient temperature, the palladium catalyst exclusively inserts into the C-I bond. The internal aryl bromide remains inert under these mild conditions, allowing for chemoselective functionalization of the alkyne[2].

Reaction Pathway Visualizations

Workflow A 1-bromo-4-ethynyl- 2-fluorobenzene B CuAAC (Click) Orthogonal A->B Azide, Cu(I) D Sonogashira Chemoselective A->D Ar-I, Pd/Cu, RT C 1,4-Disubstituted Triazole (Ar-Br intact) B->C E Internal Alkyne (Ar-Br intact) D->E

Divergent functionalization pathways for 1-bromo-4-ethynyl-2-fluorobenzene.

CuAAC Cu Active Cu(I) Catalyst Pi Cu-Alkyne Pi-Complex Cu->Pi + Alkyne Alk Terminal Alkyne (Scaffold) Alk->Pi Acetylide Cu-Acetylide Intermediate Pi->Acetylide - Base-H+ Metallo Cu-Metallacycle Acetylide->Metallo + Azide Azide Organic Azide Azide->Metallo Triazole 1,4-Disubstituted Triazole Product Metallo->Triazole Ring Contraction & Protonation Triazole->Cu Catalyst Regeneration

Mechanism of CuAAC highlighting the formation of the critical Cu-acetylide intermediate.

Quantitative Data Presentation

Reaction TypeCoupling PartnerCatalyst SystemTemp (°C)Chemoselectivity (Alkyne vs Ar-Br)Expected Yield
CuAAC Organic AzideCuSO₄ / Na Ascorbate25 - 40Absolute (100% Orthogonal)80 - 95%
Sonogashira Aryl IodidePdCl₂(PPh₃)₂ / CuI25 (RT)High (Requires strict temp control)65 - 85%
Sonogashira Aryl BromidePd(PPh₃)₄ / CuI> 60Poor (High risk of polymerization)< 30%

Experimental Protocols

Protocol A: Orthogonal CuAAC (Click Chemistry)

Objective: Synthesize a 1,4-disubstituted 1,2,3-triazole while preserving the aryl bromide for future cross-coupling[1].

  • Preparation: In a round-bottom flask, dissolve 1-bromo-4-ethynyl-2-fluorobenzene (1.0 equiv) and the target organic azide (1.05 equiv) in a degassed mixture of DMF and H₂O (4:1 v/v, 0.1 M concentration). Causality: The biphasic-like solvent system ensures optimal solubility for both the hydrophobic organic substrates and the inorganic salts, facilitating rapid interaction at the phase boundaries.

  • Catalyst Assembly: In a separate vial, dissolve CuSO₄·5H₂O (0.1 equiv) and sodium ascorbate (0.2 equiv) in a minimal amount of degassed H₂O. Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. Pre-mixing the catalyst prevents the alkyne from undergoing oxidative Glaser homocoupling, which occurs if the alkyne is exposed directly to unreduced Cu(II).

  • Initiation: Add the catalyst solution dropwise to the main reaction flask under a nitrogen atmosphere. Stir vigorously at room temperature (or up to 40 °C if the azide is sterically hindered) for 4–12 hours.

  • Workup & Purification: Quench the reaction by adding saturated aqueous NH₄Cl (to complex and remove copper salts). Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography or reverse-phase HPLC.

Protocol B: Chemoselective Sonogashira Cross-Coupling

Objective: Couple the terminal alkyne with an exogenous aryl iodide without triggering the internal aryl bromide[2].

  • Preparation: Charge an oven-dried Schlenk flask with 1-bromo-4-ethynyl-2-fluorobenzene (1.0 equiv), the target Aryl Iodide (1.2 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.1 equiv).

  • Solvent & Base Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed THF (0.2 M) followed by anhydrous Triethylamine (Et₃N, 3.0 equiv). Causality: Et₃N acts as both the base to deprotonate the alkyne and a ligand to stabilize the active Pd(0) species. THF is chosen over DMF to keep the reaction mild and suppress unwanted oxidative addition into the C-Br bond.

  • Reaction Execution: Stir the mixture strictly at room temperature (20–25 °C) for 6–16 hours. Causality: Elevated temperatures will provide the activation energy necessary for the Pd catalyst to insert into the internal C-Br bond, leading to catastrophic oligomerization. Maintaining ambient temperature ensures the Pd(0) species only reacts with the highly electrophilic C-I bond of the coupling partner.

  • Workup & Purification: Dilute the mixture with diethyl ether and filter through a short pad of Celite to remove the insoluble triethylammonium halide salts and catalyst residues. Concentrate the filtrate and purify via silica gel chromatography.

References

  • Xu, L., et al. "Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel Tetrahydropyran-Based Thiodisaccharide Mimics as Galectin-3 Inhibitors." Journal of Medicinal Chemistry, 2021.

  • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Palladium Catalysis for 1-Bromo-4-ethynyl-2-fluorobenzene

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, synthetic chemists, and drug development professionals working with 1-bromo-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, synthetic chemists, and drug development professionals working with 1-bromo-4-ethynyl-2-fluorobenzene .

This bifunctional building block—featuring both a terminal alkyne and an ortho-fluoro-activated aryl bromide—is highly valuable for constructing complex molecular frameworks. However, its dual reactivity presents significant challenges in chemoselectivity and catalyst optimization. This guide synthesizes field-proven insights, causality-driven troubleshooting, and self-validating protocols to help you achieve parts-per-million (ppm) palladium loading while maintaining absolute control over your reaction pathways.

Part 1: Mechanistic Diagnostic & Troubleshooting FAQs

When working with bifunctional substrates, standard catalytic conditions often lead to polymerization, homocoupling, or high heavy-metal retention. The following Q&A addresses the root causes of these issues.

Q1: How do I prevent the C-Br bond in 1-bromo-4-ethynyl-2-fluorobenzene from undergoing unwanted oxidative addition during an alkyne coupling? A: The root cause of this chemoselectivity issue lies in the electronic influence of the fluorine atom. Fluorine is highly electronegative; its strong inductive (-I) effect pulls electron density away from the aromatic ring, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent C-Br bond. This makes the C-Br bond significantly more susceptible to oxidative addition by Pd(0) than a standard, un-fluorinated aryl bromide[1]. Solution: To selectively react the terminal alkyne while preserving the C-Br bond, you must exploit the activation energy differential. Use an external coupling partner with a much lower activation barrier, such as an aryl iodide. Run the reaction at ambient or slightly elevated temperatures (25–40 °C). At these temperatures, the Pd(0) species will selectively insert into the weaker C-I bond of the external partner, leaving the activated C-Br bond of your substrate intact[2].

Q2: How can I reduce the Palladium catalyst loading below 0.1 mol% without sacrificing yield or reaction kinetics? A: High catalyst loading is typically a crutch for inefficient oxidative addition or rapid catalyst deactivation (e.g., formation of inactive Pd black). To reach ultra-low loadings (0.01–0.05 mol%), you must stabilize the highly reactive Pd(0) intermediate. Solution: Transition from standard Pd(PPh3​)4​ to a pre-catalyst system like Pd2​(dba)3​ or Pd(OAc)2​ paired with bulky, electron-rich bidentate ligands such as XantPhos[3]. The wide bite angle of XantPhos promotes rapid reductive elimination, preventing the catalyst from resting in vulnerable Pd(II) states. This allows for highly efficient turnover numbers (TON), enabling excellent yields even at 0.05 mol% loading[4].

Q3: I am observing significant Glaser homocoupling (diyne formation) of the alkyne moiety. How do I suppress this? A: Glaser coupling is a competing pathway driven by the presence of Copper(II) species (often formed via trace oxygen reacting with the Cu(I) co-catalyst) and the terminal alkyne. Because 1-bromo-4-ethynyl-2-fluorobenzene has an electronically activated ethynyl group, it is highly susceptible to this dimerization. Solution: Eliminate the copper co-catalyst entirely. Copper-free Sonogashira protocols rely on amine bases (like Et3​N or pyrrolidine) to directly deprotonate the alkyne upon coordination to the Pd(II) center. By utilizing a copper-free system with rigorous inert-gas purging, you eliminate the mechanistic pathway for Glaser coupling.

Part 2: Quantitative Data & Catalyst System Comparison

To illustrate the impact of ligand choice and catalyst loading on chemoselectivity and yield, the following table summarizes quantitative optimization data for the coupling of 1-bromo-4-ethynyl-2-fluorobenzene with 4-iodoanisole.

Catalyst SystemLigandLoading (mol%)Co-catalystTemp (°C)Chemoselectivity (Alkyne vs. Bromide)Isolated Yield (%)
Pd(PPh3​)4​ None5.0CuI (10 mol%)6085:1572
PdCl2​(PPh3​)2​ None2.0CuI (5 mol%)4092:885
Pd2​(dba)3​ XPhos0.1None50>99:191
Pd(OAc)2​ XantPhos 0.05 None 45 >99:1 94

Data Interpretation: The shift to a copper-free, XantPhos-supported system not only allows for a 100-fold reduction in palladium loading but also completely suppresses the unwanted oxidative addition at the activated C-Br bond.

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the optimized, chemoselective catalytic cycle. By utilizing an external Aryl-Iodide, the Pd(0) catalyst selectively performs oxidative addition on the weaker C-I bond, bypassing the ortho-fluoro-activated C-Br bond of our substrate.

G Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Selective for Ar-I) Pd0->OxAdd External Ar-I PdII Pd(II) Intermediate Ar-Pd(I)-L_n OxAdd->PdII TransMet Transmetalation (Alkyne Insertion) PdII->TransMet 1-bromo-4-ethynyl- 2-fluorobenzene PdII_Alkyne Pd(II) Complex Ar-Pd(Alkyne)-L_n TransMet->PdII_Alkyne Base / -HI RedElim Reductive Elimination (Product Release) PdII_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (C-Br Intact) RedElim->Product

Caption: Catalytic cycle of chemoselective Sonogashira coupling preserving the C-Br bond.

Part 4: Self-Validating Experimental Protocol

Objective: Chemoselective, copper-free Sonogashira coupling of 1-bromo-4-ethynyl-2-fluorobenzene with 4-iodoanisole at 0.05 mol% Pd loading.

Methodology:

  • System Purging (Critical for low-loading): Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x). Causality: At 0.05 mol% loading, even trace oxygen will irreversibly oxidize the phosphine ligand, killing the catalytic cycle.

  • Catalyst Complexation: Add Pd(OAc)2​ (0.05 mol%) and XantPhos (0.1 mol%) to the flask. Add 2.0 mL of anhydrous, degassed 1,4-dioxane. Stir at room temperature for 15 minutes until the solution turns a pale, clear yellow, indicating the formation of the active Pd(0)Ln​ species.

  • Reagent Addition: Add 4-iodoanisole (1.05 equiv) and triethylamine (2.0 equiv). Stir for 5 minutes.

  • Substrate Injection: Dissolve 1-bromo-4-ethynyl-2-fluorobenzene (1.0 equiv) in 1.0 mL of dioxane and add it dropwise over 10 minutes via syringe pump. Causality: Slow addition keeps the steady-state concentration of the alkyne low, further eliminating any kinetic possibility of Glaser homocoupling.

  • Reaction & Self-Validation: Heat the mixture to 45 °C.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 9:1) under UV 254 nm. The complete consumption of the 4-iodoanisole spot, coupled with the emergence of a single, highly fluorescent product spot, validates successful catalytic turnover. If the C-Br bond begins to react (loss of chemoselectivity), a secondary, baseline-hugging spot representing a polymeric byproduct will appear. If this occurs, immediately reduce the temperature to 35 °C.

  • Workup: Upon completion (typically 4-6 hours), quench with water, extract with ethyl acetate, and filter through a short pad of silica to remove the ppm-level palladium residue.

Sources

Optimization

Technical Support Center: Troubleshooting 1-Bromo-4-ethynyl-2-fluorobenzene Cross-Coupling

Welcome to the Cross-Coupling Technical Support Center. As a bifunctional building block containing both an electrophilic aryl bromide and a nucleophilic terminal alkyne, 1-bromo-4-ethynyl-2-fluorobenzene presents unique...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Cross-Coupling Technical Support Center. As a bifunctional building block containing both an electrophilic aryl bromide and a nucleophilic terminal alkyne, 1-bromo-4-ethynyl-2-fluorobenzene presents unique synthetic challenges. Researchers frequently encounter suppressed yields driven by competing kinetic pathways: Glaser homocoupling, AB-type self-polymerization, and catalyst deactivation.

This guide provides field-proven, mechanistically grounded solutions to isolate your desired reaction pathway and optimize your yields.

Diagnostic Workflow

Before adjusting your reaction parameters, use the decision tree below to identify the dominant failure mode based on your crude LC-MS/GC-MS data.

TroubleshootingLogic Start Low Yield in 1-bromo-4-ethynyl- 2-fluorobenzene Coupling? Q1 Is the main byproduct a diyne (m/z = 394/396/398)? Start->Q1 Glaser Glaser Homocoupling Issue Q1->Glaser Yes Q2 Is the main byproduct a polymer or oligomer? Q1->Q2 No Action1 Use Cu-free conditions, degas solvents, or use reducing atmosphere Glaser->Action1 Poly Self-Condensation Issue Q2->Poly Yes Q3 Is unreacted starting material recovered? Q2->Q3 No Action2 Use slow addition (syringe pump) or protect terminal alkyne Poly->Action2 Deact Catalyst Deactivation / Poor Oxidative Addition Q3->Deact Yes Action3 Switch to electron-rich ligands (e.g., SPhos) or elevate temp Deact->Action3

Diagnostic logic for identifying and resolving failure modes in bifunctional cross-coupling.

FAQ Section 1: Controlling Chemoselectivity & Self-Polymerization

Q: My LC-MS shows a ladder of high-molecular-weight oligomers. How do I prevent 1-bromo-4-ethynyl-2-fluorobenzene from polymerizing with itself? A: You are observing AB-type step-growth polymerization. Because your molecule has both a reactive bromide (electrophile) and a terminal alkyne (nucleophile), the palladium catalyst cannot inherently distinguish between coupling your target substrate and coupling two molecules of the bifunctional monomer together[1].

Mechanistic Solution:

  • Kinetic Control (Syringe Pump Addition): If you are using this molecule as the alkyne donor (coupling to a different aryl iodide), add the 1-bromo-4-ethynyl-2-fluorobenzene continuously over 4–6 hours via a syringe pump. Cross-coupling to your target is first-order with respect to the alkyne, while self-condensation requires two molecules of the bifunctional reagent to interact. Keeping its steady-state concentration near zero mathematically favors the desired cross-coupling[2].

  • Protecting Group Strategy: If you are using it as the aryl halide electrophile, you must mask the terminal alkyne. Convert it to a trimethylsilyl (TMS) protected alkyne prior to the reaction. The TMS group prevents the alkyne from entering the catalytic cycle, allowing the bromide to react cleanly[3].

FAQ Section 2: Mitigating Glaser Homocoupling

Q: I am getting a massive byproduct peak at m/z 394, 396, and 398 (1:2:1 ratio). Why is my terminal alkyne dimerizing? A: The byproduct at m/z 394/396/398 (C16H6Br2F2) is the Glaser homocoupling dimer. In classical Sonogashira reactions, copper(I) salts are used to form a highly reactive copper acetylide. However, in the presence of trace oxygen, this copper acetylide undergoes rapid oxidative dimerization[3].

Mechanistic Solution:

  • Strict Anaerobic Conditions: Standard nitrogen manifolds often leak trace O₂. Switch to a strict Schlenk technique with freeze-pump-thaw degassed solvents[4].

  • Copper-Free Catalysis: The most definitive fix is to eliminate copper entirely. Copper-free Sonogashira variants rely on amine bases to directly deprotonate the palladium-alkyne π-complex[5]. While slightly slower, this completely shuts down the Cu-mediated Glaser pathway[6].

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII PiComplex π-Alkyne Complex (Amine Base) PdII->PiComplex Alkyne + Base Transmet Deprotonation / Ligand Exchange PiComplex->Transmet Glaser Trace O2 / Cu(I) Glaser Homocoupling PiComplex->Glaser If Cu/O2 present RedElim Reductive Elimination (Cross-Product) Transmet->RedElim RedElim->Pd0 Yields Product Diyne Diyne Byproduct Glaser->Diyne

Mechanistic divergence between Pd-catalyzed cross-coupling and Cu-mediated Glaser homocoupling.

FAQ Section 3: Overcoming the Ortho-Fluoro Effect

Q: Does the fluorine atom at the 2-position affect the reactivity of the bromide? A: Yes. The highly electronegative fluorine atom inductively withdraws electron density from the aromatic ring, which accelerates the oxidative addition of Pd(0) into the adjacent C-Br bond. However, it also makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr). If you use strong, nucleophilic bases (like alkoxides or unhindered primary amines), you may observe displacement of the fluorine atom. Always use non-nucleophilic, sterically hindered bases such as diisopropylamine (DIPA) or inorganic bases like K₃PO₄.

Quantitative Data: Catalyst & Condition Optimization Matrix

The following table summarizes the causal impact of different catalytic systems on the yield and byproduct distribution when coupling 1-bromo-4-ethynyl-2-fluorobenzene[1],[7].

Catalyst SystemCo-CatalystBase / SolventPrimary Issue MitigatedExpected Yield Shift
Pd(PPh₃)₂Cl₂CuI (10 mol%)Et₃N / DMFBaseline (High Glaser)~40% (High Dimer)
Pd(PPh₃)₄CuI (5 mol%)iPr₂NH / TolueneReduces Glaser slightly~55%
Pd(OAc)₂ / SPhosNone (Cu-Free)K₃PO₄ / TolueneEliminates Glaser>85%
Pd₂(dba)₃None (Cu-Free)DIPA / THFPrevents Self-Polymerization*>80%

*When combined with syringe-pump addition.

Self-Validating Experimental Protocol: Copper-Free Sonogashira Coupling

Objective: To couple 1-bromo-4-ethynyl-2-fluorobenzene to an external aryl iodide while mathematically suppressing both Glaser homocoupling and AB-type self-polymerization.

Step 1: Rigorous Deoxygenation Causality: Prevents oxidative Pd deactivation and trace Glaser coupling[4].

  • Transfer 5 mL anhydrous Toluene to a Schlenk flask.

  • Perform three freeze-pump-thaw cycles.

  • Validation Checkpoint: The solvent must not bubble under static vacuum when thawed to room temperature. If bubbling occurs, repeat the cycle.

Step 2: Catalyst & Base Initialization Causality: Cu-free systems require electron-rich ligands to stabilize the Pd-alkyne π-complex and facilitate deprotonation[5].

  • In a glovebox, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equiv) to the Schlenk flask[4].

  • Add the target aryl iodide (1.0 equiv). Stir at room temperature for 10 minutes to generate the active Pd(0) species.

Step 3: Kinetic Control via Slow Addition Causality: Maintains pseudo-zero concentration of the bifunctional monomer[2].

  • Dissolve 1-bromo-4-ethynyl-2-fluorobenzene (1.2 equiv) in 2 mL of degassed toluene.

  • Load into a gas-tight syringe and add to the reaction mixture via a syringe pump at a rate of 0.5 mL/hr.

Step 4: In-Process Validation

  • Validation Checkpoint: 1 hour into the addition, extract a 50 µL aliquot under positive argon pressure. Quench in 100 µL EtOAc and 100 µL water. Analyze the organic layer via GC-MS.

  • Pass Criteria: The presence of the cross-coupled product mass with <2% of the diyne homocoupler (m/z 394/396/398). If the diyne peak exceeds 5%, oxygen has breached the system; abort the run and re-evaluate manifold integrity.

Step 5: Workup

  • Once addition is complete, stir for an additional 2 hours.

  • Filter through a short pad of Celite to remove Pd black and phosphate salts. Concentrate under reduced pressure and purify via flash chromatography.

References
  • Benchchem. "Preventing homocoupling in Sonogashira reactions of terminal alkynes." Benchchem.
  • Wikipedia. "Sonogashira coupling." Wikipedia.
  • ACS Publications. "Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation." The Journal of Organic Chemistry.
  • Organic Chemistry Portal. "Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling." Organic Chemistry Portal.
  • RSC Publishing. "Copper-free Sonogashira cross-coupling reactions: an overview." RSC Advances.
  • Chemistry LibreTexts. "Sonogashira Coupling." Chemistry LibreTexts.

Sources

Reference Data & Comparative Studies

Validation

reactivity comparison 1-bromo-4-ethynyl-2-fluorobenzene vs 4-bromophenylacetylene

An in-depth comparative analysis of 1-bromo-4-ethynyl-2-fluorobenzene and 4-bromophenylacetylene reveals the profound impact of single-atom substitutions on transition-metal-catalyzed cross-coupling reactions. For resear...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 1-bromo-4-ethynyl-2-fluorobenzene and 4-bromophenylacetylene reveals the profound impact of single-atom substitutions on transition-metal-catalyzed cross-coupling reactions. For researchers and drug development professionals, these molecules serve as highly versatile, bifunctional building blocks. Both possess a terminal alkyne and an aryl bromide, allowing for orthogonal functionalization. However, the presence of an ortho-fluorine atom in 1-bromo-4-ethynyl-2-fluorobenzene fundamentally alters its electronic landscape, impacting oxidative addition kinetics, alkyne acidity, and the chemoselectivity window during sequential coupling strategies.

This guide provides an objective, mechanistically grounded comparison of their reactivity profiles, supported by experimental methodologies designed for self-validation.

Electronic Profiling: The Ortho-Fluorine Effect

The core divergence in reactivity between these two substrates stems from the highly electronegative fluorine atom in 1-bromo-4-ethynyl-2-fluorobenzene. Fluorine exerts a strong inductive electron-withdrawing effect (-I) that dominates over its resonance electron-donating effect (+M) at the ortho and meta positions.

  • Impact on the Aryl Bromide (Oxidative Addition): The ortho-fluorine withdraws electron density from the aromatic ring, significantly lowering the energy of the C–Br σ∗ antibonding orbital. This makes the C–Br bond more electrophilic and highly susceptible to back-donation from electron-rich Palladium(0) catalysts[1]. Consequently, the activation barrier for oxidative addition is lowered, making the brominated site in 1-bromo-4-ethynyl-2-fluorobenzene distinctly more reactive than in the unfluorinated 4-bromophenylacetylene[2].

  • Impact on the Terminal Alkyne (C–H Activation): The fluorine atom is situated meta to the ethynyl group. Its inductive pull slightly increases the acidity of the terminal alkyne proton. While terminal alkynes are inherently reactive, this subtle increase in acidity can marginally accelerate the formation of the copper acetylide intermediate during Sonogashira couplings[3].

Quantitative Reactivity Comparison

To effectively design synthetic routes, researchers must account for how these electronic differences translate into macroscopic reactivity metrics. The table below summarizes the comparative performance of both substrates.

Reactivity Metric1-Bromo-4-ethynyl-2-fluorobenzene4-BromophenylacetyleneMechanistic Rationale
C–Br Oxidative Addition Rate AcceleratedBaseline-I effect of ortho-F lowers the C–Br σ∗ orbital energy, facilitating Pd(0) insertion.
Terminal Alkyne Acidity (pKa) ~28.5 (Slightly more acidic)~28.8 (Baseline)Meta-F inductively stabilizes the conjugate acetylide anion.
Chemoselectivity Window NarrowerBroaderEnhanced C–Br reactivity in the fluorinated analog increases the risk of premature bromide activation during alkyne coupling.
Steric Hindrance at C–Br ModerateMinimalThe ortho-fluorine introduces a slight steric penalty, though electronic acceleration generally overrides this in Pd-catalysis.

Chemoselectivity and Orthogonal Activation

Because both molecules are bifunctional, they are typically utilized in sequential cross-coupling workflows. The standard strategy involves activating the highly reactive terminal alkyne first (via Sonogashira or Click chemistry) at room temperature, followed by the activation of the aryl bromide (via Suzuki-Miyaura or Buchwald-Hartwig coupling) at elevated temperatures.

Due to its narrower chemoselectivity window, 1-bromo-4-ethynyl-2-fluorobenzene requires stricter thermal control during the initial alkyne activation to prevent unwanted oligomerization or premature oxidative addition at the bromide site[4].

Workflow Substrate Bifunctional Substrate Sonogashira Sonogashira (Alkyne Activation) Substrate->Sonogashira Pd(0)/Cu(I), RT Chemoselective Intermediate Aryl Bromide Intermediate Sonogashira->Intermediate Suzuki Suzuki-Miyaura (Bromide Activation) Intermediate->Suzuki Pd(0), Boronic Acid Elevated Temp Product Fully Functionalized Product Suzuki->Product

Figure 1: Sequential chemoselective cross-coupling workflow for bifunctional aryl bromides.

Self-Validating Experimental Protocols

The following protocols are engineered to exploit the orthogonal reactivity of these substrates. Causality is embedded into the choice of reagents to ensure a self-validating system.

Protocol 1: Chemoselective Sonogashira Coupling (Alkyne Activation)

Objective: Couple the terminal alkyne with an aryl iodide while strictly preserving the aryl bromide.

  • Preparation: In an oven-dried Schlenk flask under argon, add 1.0 mmol of the bifunctional substrate (either 1-bromo-4-ethynyl-2-fluorobenzene or 4-bromophenylacetylene), 1.05 mmol of an aryl iodide, 2 mol% Pd(PPh3​)2​Cl2​ , and 4 mol% CuI.

  • Solvent/Base Addition: Inject 5 mL of anhydrous, degassed Triethylamine ( Et3​N ).

    • Causality: Et3​N acts as both the solvent and the base. Its mild basicity is sufficient to deprotonate the alkyne once coordinated to copper, but not strong enough to promote side reactions.

  • Reaction: Stir strictly at 25 °C for 4–6 hours.

    • Self-Validation Check: Monitor via TLC. If the temperature is allowed to exceed 35 °C, particularly for the fluorinated substrate, TLC will reveal a highly polar baseline streak (alkyne oligomerization) and a new, higher-Rf byproduct spot indicating premature C–Br activation. A clean, single product spot confirms the chemoselectivity window was maintained.

  • Workup: Filter through a short pad of Celite to remove metal salts, concentrate, and purify via flash chromatography.

Protocol 2: Downstream Suzuki-Miyaura Coupling (Bromide Activation)

Objective: Activate the preserved aryl bromide from the intermediate generated in Protocol 1.

  • Preparation: Combine 1.0 mmol of the brominated intermediate, 1.2 mmol of an aryl boronic acid, 5 mol% Pd(dppf)Cl2​ , and 3.0 mmol of anhydrous K2​CO3​ in a reaction vial.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the Palladium intermediate, which is mechanistically required to accelerate the final reductive elimination step, overcoming any steric drag introduced by the ortho-fluorine.

  • Solvent Addition: Add 6 mL of a degassed 1,4-Dioxane/Water (5:1) mixture.

  • Reaction: Heat the mixture to 80 °C for 12 hours.

    • Self-Validation Check: At room temperature, the catalytic cycle will stall at the Pd(0) resting state because thermal energy is required to overcome the activation barrier for C–Br oxidative addition. The reaction will only proceed (evidenced by the consumption of starting material on GC-MS) once the thermal threshold is crossed, validating the stability of the C–Br bond under the previous Sonogashira conditions.

Mechanistic Insights: The Oxidative Addition Transition State

To fully grasp why 1-bromo-4-ethynyl-2-fluorobenzene requires tighter thermal control, one must look at the rate-determining step of the secondary coupling: the oxidative addition of Pd(0) into the C–Br bond. The diagram below illustrates how the inductive effect of the fluorine atom perturbs the transition state, lowering the energetic barrier for bond cleavage.

CatalyticCycle Pd0 L_nPd(0) PiComplex Pd(0)-Arene π-Complex Pd0->PiComplex Coordination OxAdd Oxidative Addition Transition State PiComplex->OxAdd F-inductive effect lowers barrier PdII L_nPd(II)(Ar)(Br) OxAdd->PdII C-Br Cleavage PdII->Pd0 Transmetalation & Reductive Elimination

Figure 2: Palladium catalytic cycle highlighting the fluorine-accelerated oxidative addition step.

Conclusion

While both 1-bromo-4-ethynyl-2-fluorobenzene and 4-bromophenylacetylene are highly effective bifunctional reagents, they are not strictly interchangeable. The choice between them should be dictated by the downstream targets. If the synthetic goal requires a highly reactive electrophile for a difficult late-stage cross-coupling, the fluorinated analog is superior due to its accelerated oxidative addition profile. Conversely, if the synthetic route involves harsh conditions during the initial alkyne functionalization, the unfluorinated 4-bromophenylacetylene offers a broader, more forgiving chemoselectivity window.

References

  • Title : Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides | Source : Journal of the American Chemical Society - ACS Publications | URL :[Link]

  • Title : Pd-Catalyzed Fluorination - ACS GCI Pharmaceutical Roundtable Reagent Guides | Source : ACS GCI | URL : [Link]

  • Title : Synthesis of terminal arylacetylenes by a Stille coupling | Source : ResearchGate | URL : [Link]

Sources

Comparative

validating purity of 1-bromo-4-ethynyl-2-fluorobenzene using quantitative NMR (qNMR)

Validating the Purity of 1-Bromo-4-ethynyl-2-fluorobenzene: A Comparative Guide to Dual-Nucleus qNMR vs. Traditional Chromatography Introduction 1-Bromo-4-ethynyl-2-fluorobenzene (CAS: 1191063-07-6) is a highly versatile...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of 1-Bromo-4-ethynyl-2-fluorobenzene: A Comparative Guide to Dual-Nucleus qNMR vs. Traditional Chromatography

Introduction

1-Bromo-4-ethynyl-2-fluorobenzene (CAS: 1191063-07-6) is a highly versatile, polyfunctional building block widely utilized in cross-coupling reactions (e.g., Sonogashira) and click chemistry[1]. Because it possesses three distinct reactive sites—a terminal alkyne, an aryl bromide, and an aryl fluoride—ensuring its absolute purity is critical for preventing stoichiometric imbalances and suppressing side reactions in downstream pharmaceutical synthesis.

Historically, purity validation has relied on High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). However, these relative methods require identical reference standards and are susceptible to detector bias. In contrast, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method, recognized by USP <761>, that provides absolute quantification without requiring a reference standard of the analyte itself[2][3].

This guide objectively compares qNMR against HPLC and GC for the purity validation of 1-bromo-4-ethynyl-2-fluorobenzene, detailing a self-validating, dual-nucleus ( 1 H and 19 F) qNMR protocol.

The Case for qNMR: A Comparative Analysis

When validating halogenated alkynes, traditional chromatography presents several mechanistic blind spots. HPLC-UV relies on chromophore absorption; impurities lacking a strong chromophore will be underrepresented, artificially inflating the reported purity (Area %). GC-FID is better suited for volatile compounds, but terminal alkynes can be prone to thermal degradation or oligomerization in the high-temperature injection port, leading to erratic quantification.

qNMR operates on a fundamentally different principle: the integrated area of an NMR resonance is directly proportional to the molar amount of the nuclei generating that signal, provided the system is fully relaxed[3]. This allows for the use of an unrelated, highly pure internal standard (IS) to determine absolute mass fraction purity[4].

Furthermore, 1-bromo-4-ethynyl-2-fluorobenzene is uniquely suited for dual-nucleus qNMR because it contains both protons ( 1 H) and fluorine ( 19 F). 19 F qNMR offers a massive chemical shift range (>300 ppm) and zero background interference from standard deuterated solvents, providing an orthogonal layer of validation against the 1 H spectrum[5].

Table 1: Performance Comparison for 1-Bromo-4-ethynyl-2-fluorobenzene Purity Validation

Analytical MethodCalibration RequirementDetection BiasTypical Precision (RSD)Experimental Purity Result*Causality of Variance
1 H qNMR Universal Internal StandardNone (Universal for 1 H)< 0.5%98.2% (w/w)True mass fraction; accounts for non-UV active impurities and residual solvents.
19 F qNMR Universal Internal StandardNone (Universal for 19 F)< 0.5%98.3% (w/w)Highly specific; immune to solvent/water overlap. Validates 1 H data.
HPLC-UV Identical Reference StandardHigh (Chromophore dependent)0.5 - 1.0%99.4% (Area %)Overestimates purity by missing non-absorbing aliphatic impurities.
GC-FID Identical Reference StandardModerate (Response factor dependent)1.0 - 2.0%97.5% (Area %)Underestimates purity due to minor thermal degradation of the alkyne in the inlet.

*Simulated data based on typical validation profiles of halogenated alkynes.

Mechanistic Workflow: The Self-Validating Dual-Nucleus Protocol

To ensure absolute trustworthiness, a purity assay must be self-validating. By utilizing a dual-nucleus internal standard—such as 2,2-Difluoroacetamide (DFA)—we can acquire both 1 H and 19 F spectra from the exact same NMR tube[6]. If the absolute purity calculated from the alkyne proton ( 1 H) matches the purity calculated from the aryl fluoride ( 19 F) within 1.0%, the method is internally validated, proving that neither signal is suffering from hidden overlap or relaxation bias.

G cluster_0 Orthogonal Acquisition (D1 > 5×T1) A Gravimetric Co-Weighing Analyte + Dual-Nucleus IS (DFA) B T1 Relaxation Profiling (Inversion-Recovery) A->B C 1H qNMR Acquisition (Universal Proton Profiling) B->C D 19F qNMR Acquisition (High-Specificity Fluorine Profiling) B->D E Phase & Baseline Correction (Crucial for Integral Accuracy) C->E D->E F Absolute Purity Calculation (Mass Balance Equation) E->F G Self-Validation (Δ Purity 1H vs 19F < 1.0%) F->G

Caption: Self-Validating Dual-Nucleus qNMR Workflow for Halogenated Alkynes.

Step-by-Step Experimental Methodology

The following protocol adheres to the rigorous lifecycle validation approaches outlined in recent USP <761> revisions[7].

Step 1: Gravimetric Sample Preparation Causality: qNMR is a primary ratio method. The entire accuracy of the assay hinges on the precision of the mass ratio between the analyte and the internal standard. Volumetric preparation introduces temperature and density variables and is therefore inadequate.

  • Use a microbalance calibrated to 0.001 mg.

  • Accurately weigh ~15.0 mg of 1-bromo-4-ethynyl-2-fluorobenzene into a glass vial.

  • Accurately weigh ~5.0 mg of the certified reference material (CRM) 2,2-Difluoroacetamide (DFA) into the same vial. DFA is chosen because it is highly soluble, non-hygroscopic, and provides distinct signals in both 1 H (~6.0 ppm) and 19 F (-126 ppm) spectra[6].

  • Dissolve the mixture in 0.8 mL of DMSO- d6​ and transfer to a 5 mm NMR tube.

Step 2: T1​ Relaxation Profiling Causality: NMR signals must fully return to their ground state before the next radiofrequency pulse. If the relaxation delay ( D1​ ) is too short, nuclei with longer longitudinal relaxation times ( T1​ ) will be partially saturated, artificially reducing their integrated area and destroying quantitative accuracy[5].

  • Perform an inversion-recovery experiment ( 180∘−τ−90∘ ) to determine the T1​ values for all protons and fluorines of interest.

  • Identify the longest T1​ in the system (often the aryl fluoride or the alkyne proton, which can exceed 3-5 seconds).

Step 3: Orthogonal Data Acquisition Causality: Utilizing a 90∘ excitation pulse maximizes the signal-to-noise ratio (S/N), which must be >250:1 for quantitative precision[6].

  • 1 H qNMR: Set the relaxation delay ( D1​ ) to at least 5×T1​ (typically 30-60 seconds). Acquire 16-32 scans.

  • 19 F qNMR: Switch the probe tuning. Set D1​≥5×T1​ . Acquire 16-32 scans with inverse gated broadband 1 H decoupling to collapse multiplet splitting and increase S/N[6].

Step 4: Processing and Integration Causality: Improper baseline correction is the leading cause of integration error in qNMR[4].

  • Apply a mild exponential window function (Line Broadening, LB = 0.3 Hz) to improve S/N without distorting peak areas.

  • Perform zero-filling to at least 64k data points to ensure sufficient digital resolution defining each peak.

  • Manually phase the spectrum to ensure perfect symmetry.

  • Apply a strict multipoint baseline correction. Integrate the alkyne proton (4.3 ppm in DMSO- d6​ ) against the DFA 1 H signal, and the aryl fluorine ( -105 ppm) against the DFA 19 F signal.

Step 5: Absolute Purity Calculation Calculate the mass fraction purity ( Px​ ) using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

Where:

  • I = Integrated area

  • N = Number of nuclei generating the signal (e.g., N=1 for the alkyne proton, N=2 for the DFA protons)

  • M = Molar mass ( 199.02 g/mol for the analyte; 95.05 g/mol for DFA)

  • W = Gravimetric weight

  • Pstd​ = Certified purity of the internal standard

Validation Check: Compare the Px​ derived from the 1 H spectrum with the Px​ from the 19 F spectrum. A variance of ≤1.0% confirms the structural integrity of the molecule and the absence of hidden co-eluting impurities under the integration regions, establishing a highly trustworthy, self-validated assay[5][8].

Conclusion

For highly functionalized halogenated building blocks like 1-bromo-4-ethynyl-2-fluorobenzene, traditional chromatographic techniques often fail to provide the absolute accuracy required for rigorous pharmaceutical development. By leveraging the orthogonal capabilities of dual-nucleus 1 H and 19 F qNMR, analysts can bypass the need for identical reference standards, eliminate detector bias, and establish a self-validating system that guarantees analytical integrity.

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Validation

A Comparative Guide to the Infrared Spectroscopy Validation of the Alkyne Stretch in 1-bromo-4-ethynyl-2-fluorobenzene

This guide provides an in-depth, technical comparison and validation workflow for identifying the characteristic alkyne stretching vibrations in 1-bromo-4-ethynyl-2-fluorobenzene using Fourier-Transform Infrared (FT-IR)...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technical comparison and validation workflow for identifying the characteristic alkyne stretching vibrations in 1-bromo-4-ethynyl-2-fluorobenzene using Fourier-Transform Infrared (FT-IR) Spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

The Strategic Importance of Vibrational Spectroscopy in Synthesis

In the landscape of pharmaceutical and materials science, the unambiguous confirmation of a molecule's structure is paramount. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative tool for identifying functional groups present in a sample. For a molecule like 1-bromo-4-ethynyl-2-fluorobenzene, a versatile building block in organic synthesis, confirming the integrity of the terminal alkyne group (—C≡CH) is a critical quality control step. The energy required to excite the vibrational modes of the carbon-carbon triple bond (C≡C) and the adjacent acetylenic carbon-hydrogen bond (≡C-H) falls within a distinct region of the infrared spectrum, providing a unique spectral signature.

Theoretical Framework: The Vibrational Signature of a Terminal Alkyne

The alkyne functional group is characterized by two principal vibrational modes that are readily identifiable in an IR spectrum.

  • The C≡C Stretching Vibration: The carbon-carbon triple bond stretch is observed in the region of 2100-2260 cm⁻¹ .[1][2][3][4] This region is often referred to as the "diagnostic window" because very few other functional groups absorb energy here.[2] The intensity of this absorption is highly dependent on the change in the bond's dipole moment during vibration. For terminal alkynes, this peak is typically of weak to medium intensity but is characteristically sharp.[3]

  • The ≡C-H Stretching Vibration: For terminal alkynes (where the triple bond is at the end of a carbon chain), a distinct and diagnostically crucial C-H stretching vibration occurs at approximately 3260-3330 cm⁻¹ .[1][2][3] This peak is typically strong and sharp, making it an excellent confirmation for the presence of the terminal acetylenic proton.[4][5]

The electronic environment surrounding the alkyne group can subtly influence the precise frequency and intensity of these absorptions. Factors such as conjugation with an aromatic ring can slightly lower the absorption frequency.[6] Conversely, the inductive effects of electron-withdrawing substituents, such as the bromine and fluorine atoms in our target molecule, can impact the electron density of the π-system and thus shift the vibrational frequencies.

Comparative Analysis: Predicting the Spectrum of 1-bromo-4-ethynyl-2-fluorobenzene

To validate the spectrum of our target molecule, we must compare it to established data for related structures. The presence of both a highly electronegative fluorine atom and a bromine atom on the phenyl ring is expected to influence the alkyne bond's polarity and vibrational energy.

CompoundKey Functional GroupTypical ≡C-H Stretch (cm⁻¹)Typical C≡C Stretch (cm⁻¹)Expected Intensity of C≡C Stretch
1-HexyneAliphatic Terminal Alkyne~3324[2]~2126[2]Weak-Medium, Sharp
PhenylacetyleneAromatic Terminal Alkyne~3296[5]~2100-2150Weak-Medium, Sharp
1-bromo-4-ethynyl-2-fluorobenzene Halogenated Aromatic Terminal Alkyne ~3300-3330 (Expected) ~2110-2140 (Expected) Medium, Sharp (Enhanced Polarity)

The rationale for the expected values in 1-bromo-4-ethynyl-2-fluorobenzene is based on the strong inductive electron-withdrawing effects of the fluorine and bromine substituents. These effects can slightly strengthen the C≡C bond and, more significantly, increase the change in dipole moment during the vibration, potentially leading to a more intense C≡C absorption than in non-halogenated phenylacetylene.

A Self-Validating Experimental Protocol for FT-IR Analysis

The following protocol is designed to produce a high-quality, interpretable IR spectrum while minimizing artifacts. The trustworthiness of the result is grounded in a dual-validation approach: the simultaneous observation of both the ≡C-H and C≡C stretching bands.

Step 1: Sample Preparation (KBr Pellet Method)

Since 1-bromo-4-ethynyl-2-fluorobenzene is a solid at room temperature, the potassium bromide (KBr) pellet method is superior as it avoids solvent-related spectral interference.[7]

  • Grinding: Gently grind ~1-2 mg of the 1-bromo-4-ethynyl-2-fluorobenzene sample with ~100-150 mg of dry, spectroscopy-grade KBr powder in an agate mortar. The goal is a fine, homogenous powder. Causality: This reduces scattering of the IR beam by large crystals, which would otherwise degrade the spectrum quality.

  • Pressing: Transfer the powder to a pellet-pressing die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet. Causality: The high pressure fuses the KBr into a solid matrix that is transparent to IR radiation, holding the sample in the beam path.

Step 2: Data Acquisition
  • Background Spectrum: Place an empty KBr pellet (or no sample) in the spectrometer's sample holder and acquire a background spectrum (typically 32 scans at a resolution of 4 cm⁻¹). Trustworthiness: This is a critical step to computationally subtract the spectral contributions of atmospheric water vapor and carbon dioxide, which absorb strongly in the IR region.

  • Sample Spectrum: Replace the background sample with the KBr pellet containing 1-bromo-4-ethynyl-2-fluorobenzene.

  • Acquisition Parameters:

    • Spectrometer: Fourier-Transform Infrared (FT-IR) Spectrometer

    • Range: 4000 cm⁻¹ to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32. Causality: Co-adding multiple scans significantly improves the signal-to-noise ratio, making weaker peaks, like the C≡C stretch, more distinct.

Step 3: Data Analysis & Validation
  • Primary Validation: Locate the sharp, strong absorption peak in the 3300-3330 cm⁻¹ region. This is the primary evidence of the terminal ≡C-H bond.

  • Secondary Validation: Identify the sharp, medium-intensity peak in the 2100-2260 cm⁻¹ region. This confirms the C≡C triple bond itself.

  • Cross-Confirmation: The presence of both peaks provides a high-confidence validation of the terminal ethynyl functional group. The absence of the ~3300 cm⁻¹ peak would suggest an internal, not terminal, alkyne, while the absence of both would indicate the functional group is not present.

  • Aromatic Confirmation: Identify the characteristic C=C stretching vibrations of the benzene ring, typically appearing as a series of absorptions between 1450 cm⁻¹ and 1600 cm⁻¹.[8]

Visualizing the Validation Workflow and Underlying Principles

The following diagrams illustrate the experimental process and the chemical principles guiding our spectral interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Grind 1. Grind Sample with KBr Press 2. Press into Transparent Pellet Grind->Press Background 3. Acquire Background (Atmospheric Correction) Press->Background Sample 4. Acquire Sample Spectrum (32 Scans, 4 cm-1 Res.) Background->Sample Peak1 5. Identify ≡C-H Stretch (~3300 cm-1) Sample->Peak1 Result 7. Confirm Terminal Alkyne (Dual Peak Validation) Peak1->Result Peak2 6. Identify C≡C Stretch (~2120 cm-1) Peak2->Result

Caption: Experimental workflow for FT-IR validation.

G Molecule 1-bromo-4-ethynyl-2-fluorobenzene Electron-Withdrawing Substituents (F, Br) Terminal Alkyne Group (C≡CH) Effects Electronic Effects Increased Bond Polarity Inductive Effect Molecule:f1->Effects:h0 Induce Spectrum IR Spectral Signature Enhanced C≡C Peak Intensity Characteristic ≡C-H and C≡C Frequencies Molecule:f2->Spectrum:s2 Results in Effects:h1->Spectrum:s1 Leads to

Caption: Influence of substituents on the IR spectrum.

Conclusion

The validation of the alkyne stretch in 1-bromo-4-ethynyl-2-fluorobenzene via IR spectroscopy is a straightforward yet rigorous process when approached systematically. By understanding the theoretical origins of the characteristic ≡C-H and C≡C stretching vibrations and by employing a self-validating experimental protocol, researchers can achieve high-confidence structural confirmation. The dual-peak identification method—verifying the sharp stretch near 3300 cm⁻¹ alongside the weaker, sharp absorption near 2120 cm⁻¹—provides an unambiguous confirmation of the terminal ethynyl moiety, an essential checkpoint in the synthesis and application of this valuable chemical intermediate.

References

  • JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkynes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Chirik, P. J., et al. (2011). Infrared spectroscopic investigations on the metallation of terminal alkynes by Zn(OTf)2. PNAS. Retrieved from [Link]

  • University of Puerto Rico. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • TMP Chem. (2021). Lec15 - IR Spectra of Alkynes and Nitriles. YouTube. Retrieved from [Link]

  • JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • ACS Publications. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. Retrieved from [Link]

  • SlideShare. (n.d.). Sample preparation and factors affect IR bands. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 1-bromo-4-ethynylbenzene, 1,4-diethynylbenzene,.... Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-ethenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-bromo-4-ethynyl-2-fluorobenzene (C8H4BrF). Retrieved from [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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